

crystal structure of Vanadium(II) oxide

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Compound of Interest

Compound Name: Vanadium(II) oxide

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An In-depth Technical Guide to the Crystal Structure of **Vanadium(II) Oxide**

For Researchers, Scientists, and Drug Development Professionals

Introduction

Vanadium(II) oxide (VO), a member of the extensive family of vanadium oxides, is a material of significant scientific interest due to its unique electronic and structural properties.[1][2][3] It is characterized as a grey solid with a metallic luster.[1] A defining feature of VO is its nature as a non-stoichiometric compound, with its composition varying significantly from $\text{VO}_{0.8}$ to $\text{VO}_{1.3}$. [1] This variability in stoichiometry leads to a high concentration of defects, which profoundly influences its physical and chemical properties. This guide provides a comprehensive technical overview of the crystal structure of **Vanadium(II) oxide**, detailing its crystallographic parameters, the experimental methods used for its characterization, and the implications of its structural features.

Primary Crystal Structure and Crystallographic Data

Vanadium(II) oxide primarily adopts the rock-salt (halite) crystal structure, analogous to sodium chloride (NaCl).[4][5] In this structure, the vanadium and oxygen atoms are arranged in a face-centered cubic (FCC) lattice. Each ion is surrounded by six ions of the opposite charge in an octahedral coordination geometry.[1][4]

The ideal stoichiometric VO possesses a cubic symmetry. However, due to the inherent non-stoichiometry, the actual structure is often described as a distorted NaCl type.[1] This distortion

arises from the presence of a significant number of vacancies on both the vanadium and oxygen sublattices.

Quantitative Crystallographic Data

The crystallographic data for the idealized cubic structure of **Vanadium(II) oxide** are summarized in the table below. These values serve as a fundamental reference, with the understanding that variations occur due to non-stoichiometry.

Parameter	Value	Reference
Crystal System	Cubic	[4]
Space Group	Fm-3m	[1][4]
Space Group Number	225	[1][4]
Lattice Parameter (a)	~4.37 Å	[4]
Unit Cell Volume	~83.61 Å ³	[4]
Formula Units (Z)	4	
Coordination Geometry	V ²⁺ : Octahedral, O ²⁻ : Octahedral	[1][4]
V-O Bond Length	~2.19 Å	[4]

Atomic Positions (Fractional Coordinates) for the Conventional Unit Cell:

Atom	Wyckoff Position	x	y	z	Reference
V	4a	0	0	0	[4]
O	4b	0.5	0.5	0.5	[4]

The Role of Non-Stoichiometry and Defects

The most critical aspect of VO's crystal structure is its wide range of non-stoichiometry.[1] Unlike many other oxides that have a fixed atomic ratio, the V:O ratio in **vanadium(II) oxide**

can vary significantly. This deviation from the ideal 1:1 stoichiometry is accommodated by the formation of point defects, specifically vacancies on both the cation (vanadium) and anion (oxygen) sublattices.

The presence of these vacancies means that the crystal lattice is not perfect, leading to localized distortions of the ideal rock-salt structure. These defects are not merely minor imperfections but are a fundamental characteristic of the material, influencing its electronic structure and resulting in its semiconducting behavior through the delocalization of electrons in the t_{2g} orbitals.^[1]

Experimental Determination of Crystal Structure

The determination of the crystal structure of **Vanadium(II) oxide** relies on diffraction techniques, which probe the periodic arrangement of atoms in the crystalline solid.

Experimental Protocols

4.1.1 Synthesis of **Vanadium(II) Oxide**

High-purity VO samples for crystallographic analysis are typically synthesized through high-temperature solid-state reactions. A common method involves the reduction of higher vanadium oxides, such as V_2O_3 or V_2O_5 .

- **Protocol:** A stoichiometric mixture of a higher vanadium oxide (e.g., V_2O_3) and vanadium metal powder is prepared. The mixture is sealed in an inert crucible (e.g., molybdenum) under vacuum or an inert atmosphere to prevent oxidation. The sample is then heated to a high temperature (e.g., 1600 °C) for an extended period to allow for homogenization and the formation of the VO phase. Slow cooling is employed to promote the growth of well-ordered crystals.

4.1.2 X-ray Diffraction (XRD)

X-ray diffraction is the primary technique used to determine the crystal structure of powdered or single-crystal samples of VO.^{[6][7]}

- **Single-Crystal XRD:** This technique provides the most accurate determination of crystal structure, including precise lattice parameters and atomic positions.^[8] A small, high-quality

single crystal of VO is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern is collected on a detector.^[6] The resulting data are used to solve and refine the crystal structure.

- Powder XRD and Rietveld Refinement: For polycrystalline (powder) samples, powder X-ray diffraction is employed.^[7] The resulting diffraction pattern is a plot of intensity versus the diffraction angle (2θ). To extract detailed structural information from this pattern, the Rietveld refinement method is used.^{[9][10][11][12]} This is a powerful technique where the entire experimental diffraction pattern is fitted with a calculated profile based on a structural model. The refinement process adjusts various parameters (lattice parameters, atomic positions, site occupancies, etc.) to minimize the difference between the observed and calculated patterns.

Visualizations

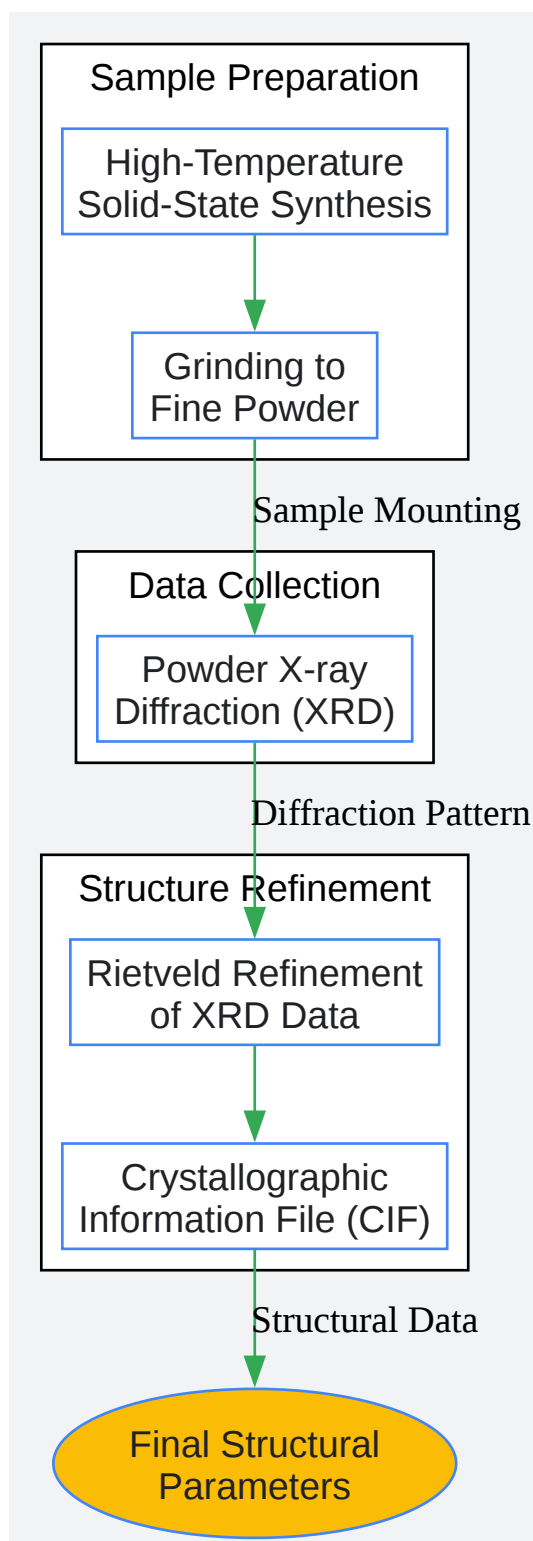
Crystal Structure Diagram

The following diagram illustrates the ideal rock-salt crystal structure of **Vanadium(II) oxide**.

Caption: Idealized rock-salt crystal structure of **Vanadium(II) oxide**.

Experimental Workflow Diagram

The logical flow for determining the crystal structure of a synthesized VO powder sample using X-ray diffraction and Rietveld refinement is shown below.



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Caption: Workflow for VO crystal structure determination via powder XRD.

Conclusion

The crystal structure of **Vanadium(II) oxide** is fundamentally a rock-salt (halite) type, belonging to the cubic space group Fm-3m. However, its most defining characteristic is a wide range of non-stoichiometry ($\text{VO}_{0.8}$ to $\text{VO}_{1.3}$), which leads to a high concentration of cation and anion vacancies and a distorted NaCl structure. This inherent defect structure is crucial to understanding its electronic properties. The characterization of VO's crystal structure is primarily accomplished through X-ray diffraction techniques, with Rietveld refinement being an essential tool for analyzing powder diffraction data to yield precise structural parameters. A thorough understanding of this crystal structure is foundational for researchers exploring the diverse applications of this intriguing material.

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